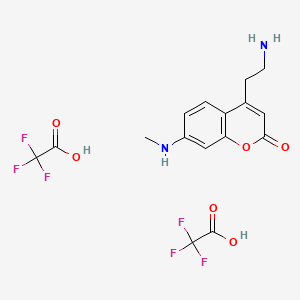
4-(2-Amino-ethyl)-7-methylamino-chromen-2-one bis-TFA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromenone core: This is usually achieved through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of amino groups: The aminoethyl and methylamino groups are introduced through nucleophilic substitution reactions. These steps often require the use of protecting groups to ensure selective reactions.
Formation of the trifluoroacetate salt: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino groups or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chromenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
7-Amino-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.
Uniqueness
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is unique due to its combination of aminoethyl and methylamino groups with the chromenone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
属性
分子式 |
C16H16F6N2O6 |
|---|---|
分子量 |
446.30 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H14N2O2.2C2HF3O2/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;2*3-2(4,5)1(6)7/h2-3,6-7,14H,4-5,13H2,1H3;2*(H,6,7) |
InChI 键 |
YANOGRICQDJGBH-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


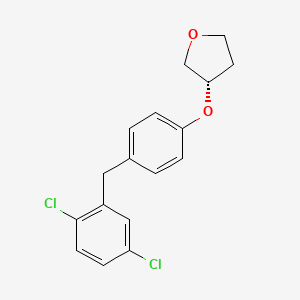
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
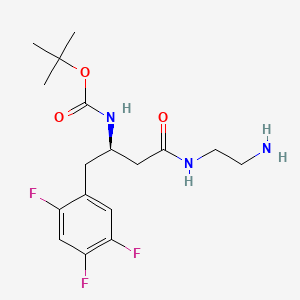
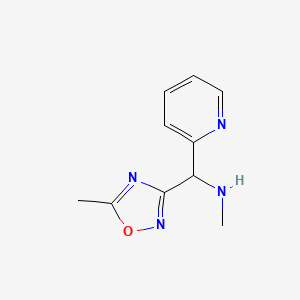

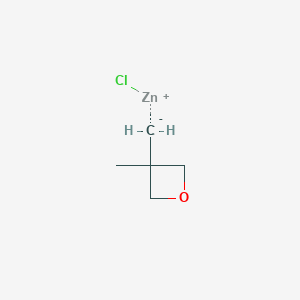
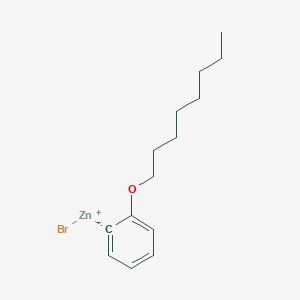
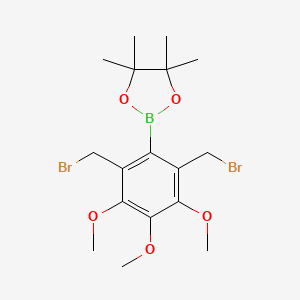

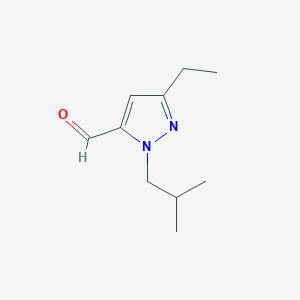
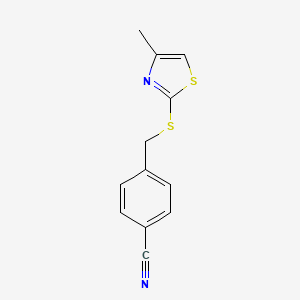
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
